tetra-O-Benzyl-D-glucono-1,4-lactone
Description
Tetra-O-Benzyl-D-glucono-1,4-lactone is a chemically modified derivative of D-glucono-1,4-lactone (CAS 1198-69-2), a γ-lactone of gluconic acid widely used in industrial applications . The benzylation of all four hydroxyl groups in the parent compound enhances its stability and lipophilicity, making it a valuable intermediate in synthetic organic chemistry, particularly for glycosylation reactions and carbohydrate-based drug development. The benzyl ether protecting groups are typically introduced to shield reactive hydroxyl moieties during multi-step syntheses, allowing selective deprotection under hydrogenolytic conditions.
Properties
Molecular Formula |
C34H34O6 |
|---|---|
Molecular Weight |
538.6 g/mol |
IUPAC Name |
5-[1,2-bis(phenylmethoxy)ethyl]-3,4-bis(phenylmethoxy)oxolan-2-one |
InChI |
InChI=1S/C34H34O6/c35-34-33(39-24-29-19-11-4-12-20-29)32(38-23-28-17-9-3-10-18-28)31(40-34)30(37-22-27-15-7-2-8-16-27)25-36-21-26-13-5-1-6-14-26/h1-20,30-33H,21-25H2 |
InChI Key |
ULPKXKYVFRYCSF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COCC(C2C(C(C(=O)O2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tetra-O-Benzyl-D-glucono-1,4-lactone typically involves the selective protection of the hydroxyl groups of D-gluconic acid. One common method is the benzylation of D-gluconic acid using benzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under anhydrous conditions to prevent hydrolysis .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale benzylation reactions using optimized conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Tetra-O-Benzyl-D-glucono-1,4-lactone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form gluconic acid derivatives.
Reduction: Reduction reactions can lead to the formation of deprotected gluconic acid.
Substitution: The benzyl groups can be substituted with other protective groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromium (VI) reagents and DMSO-based systems.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Substitution reactions often involve nucleophiles like sodium methoxide.
Major Products Formed
Oxidation: Gluconic acid derivatives.
Reduction: Deprotected gluconic acid.
Substitution: Various substituted gluconic acid derivatives.
Scientific Research Applications
There seems to be some confusion regarding the compound name in the query. The chemical described in the search results is "2,3,4,6-tetra-O-benzyl-D-glucono-1,5-lactone," while the query asks about "tetra-O-Benzyl-D-glucono-1,4-lactone." These are different compounds with potentially distinct applications.
Here's what the search results say about the applications of 2,3,4,6-tetra-O-benzyl-D-glucono-1,5-lactone:
2,3,4,6-tetra-O-benzyl-D-glucono-1,5-lactone is a key intermediate in carbohydrate chemistry, useful in glycoside synthesis and pharmaceutical applications .
Applications of 2,3,4,6-tetra-O-benzyl-D-glucono-1,5-lactone:
- Synthesis of Glycosides It serves as a building block in the synthesis of glycosides, which are important in pharmaceuticals and biochemistry for drug development and natural product synthesis .
- Protecting Group in Organic Chemistry It acts as a protecting group for hydroxyl functionalities during multi-step organic synthesis, allowing chemists to selectively modify other parts of the molecule without affecting the protected sites .
- Research in Carbohydrate Chemistry It is utilized in carbohydrate chemistry studies, helping researchers understand glycosidic bond formation and the reactivity of sugars, which is crucial for developing new carbohydrate-based materials .
- Pharmaceutical Applications Due to its structural properties, it is explored in the formulation of drug delivery systems, enhancing the solubility and stability of therapeutic agents .
- Food Industry Applications It can be used in food chemistry for flavoring and as a stabilizing agent, contributing to the development of new food products with enhanced taste and shelf life .
Mechanism of Action
The mechanism of action of tetra-O-Benzyl-D-glucono-1,4-lactone involves its interaction with specific enzymes and molecular targets. The benzyl groups protect the hydroxyl groups, allowing the compound to participate in selective reactions without undergoing unwanted side reactions. The lactone ring structure also plays a crucial role in its reactivity and stability .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Lactones
Structural and Functional Comparisons
The table below summarizes key structural features, reactivity, and applications of tetra-O-Benzyl-D-glucono-1,4-lactone and related compounds:
Mechanistic Insights
- Anti-Lipid Peroxidation Activity: D-Glucaric-1,4-lactone exhibits antioxidant properties by inhibiting Fe²⁺ oxidation in lipid peroxidation. However, substitutions at C3'' (e.g., methoxy or hydroxy groups) reduce this activity . In contrast, this compound lacks free hydroxyls, rendering it inert in such processes but more stable for synthetic applications.
- Protecting Group Strategies: Benzyl ethers (in tetra-O-Benzyl-D-glucono) provide robust protection compared to benzylidene acetals (in D-ribono-1,4-lactone), which are selectively cleaved under acidic conditions . This distinction influences their utility in multi-step syntheses.
- Biological Precursor Roles: D-Idonic acid-1,4-lactone serves as a precursor to D-glucuronic acid, critical for glycosaminoglycan synthesis .
Q & A
Basic Research Questions
Q. What methodologies are recommended for synthesizing tetra-O-Benzyl-D-glucono-1,4-lactone with high regioselectivity?
- Methodological Answer : Optimize benzylation using phase-transfer catalysts (e.g., tetrabutylammonium bromide) in anhydrous dimethylformamide (DMF) under inert atmosphere. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:3). Purify intermediates via column chromatography, and confirm lactone formation using FT-IR (C=O stretch at ~1750 cm⁻¹) . Final characterization should include ¹H/¹³C-NMR to verify benzyl group positions and lactone ring closure .
Q. How can researchers confirm the purity and structural integrity of this compound post-synthesis?
- Methodological Answer : Employ HPLC with a C18 column (acetonitrile/water gradient) to assess purity (>95% by area under the curve). Validate structure via 2D NMR (COSY, HSQC) to resolve overlapping signals from benzyl groups and lactone protons. Compare optical rotation ([α]D) with literature values to confirm stereochemical fidelity . Mass spectrometry (ESI-MS) can further confirm molecular weight (e.g., m/z 539.6 [M+H]⁺) .
Q. What spectroscopic techniques are critical for characterizing this compound derivatives?
- Methodological Answer : Use ¹H-NMR to identify benzyl protons (δ 7.2–7.4 ppm, multiplet) and lactone carbonyl (δ 4.5–5.0 ppm, coupling with adjacent protons). ¹³C-NMR should show lactone carbonyl at ~170 ppm. For stereochemical analysis, NOESY can clarify spatial relationships between substituents. X-ray crystallography is recommended for unambiguous confirmation of solid-state conformation .
Advanced Research Questions
Q. How does this compound interact with β-glucuronidase, and what experimental designs validate its inhibitory activity?
- Methodological Answer : Conduct enzyme kinetics assays using recombinant β-glucuronidase. Measure inhibition via fluorogenic substrates (e.g., 4-methylumbelliferyl-β-D-glucuronide). Calculate IC₅₀ values from dose-response curves and determine inhibition mode (competitive/uncompetitive) using Lineweaver-Burk plots. Validate specificity by testing structurally related lactones (e.g., D-glucaro-1,4-lactone) as controls .
Q. What strategies resolve contradictions between theoretical and experimental NMR data for this compound derivatives?
- Methodological Answer : Perform DFT calculations (e.g., B3LYP/6-31G*) to predict NMR chemical shifts. Compare with experimental data to identify discrepancies caused by solvent effects or conformational dynamics. Use variable-temperature NMR to probe rotameric equilibria (e.g., gt vs. tg conformers) and ROESY to detect through-space interactions . For ambiguous cases, synthesize deuterated analogs or employ dynamic NMR techniques .
Q. How can this compound be applied in multi-step syntheses of C-branched iminosugars or glycosidase inhibitors?
- Methodological Answer : Use the lactone as a chiral template for C-glycoside formation. For example, introduce azide groups via nucleophilic opening of the lactone ring, followed by Staudinger reduction to generate amines. Optimize stereoselectivity using Lewis acids (e.g., BF₃·Et₂O). Evaluate inhibitory activity against α-glucosidases via kinetic assays and compare with isoDAB derivatives .
Data Contradiction Analysis
Q. Why do studies report varying catalytic efficiencies of this compound in enzyme inhibition assays?
- Methodological Answer : Discrepancies may arise from differences in enzyme sources (e.g., human vs. bacterial β-glucuronidase) or assay conditions (pH, temperature). Standardize protocols using purified enzymes and control for lactone stability in buffer (e.g., hydrolysis to gluconic acid). Cross-validate results with LC-MS to quantify lactone degradation during assays .
Methodological Best Practices
- Synthesis : Prioritize anhydrous conditions to prevent lactone hydrolysis.
- Characterization : Combine orthogonal techniques (NMR, MS, X-ray) for robust structural validation.
- Biological Assays : Include negative controls (e.g., unmodified lactones) and validate enzyme activity post-inhibition.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
